molecular formula C16H13BrN2O2 B2647328 5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide CAS No. 951928-08-8

5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide

Cat. No.: B2647328
CAS No.: 951928-08-8
M. Wt: 345.196
InChI Key: NDKKQAHDKMUMNS-UHFFFAOYSA-N
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Description

5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the furan ring and a carboxamide group attached to the quinoline moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide typically involves the following steps:

    Bromination: The furan ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Quinoline Derivative Formation: The 2,6-dimethylquinoline moiety is synthesized through a series of reactions starting from aniline derivatives, involving Friedländer synthesis or Skraup synthesis.

    Amidation: The brominated furan is then coupled with the quinoline derivative through an amidation reaction, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for bromination and amidation steps, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The quinoline moiety can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as ethanol or DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of azido or thio-substituted derivatives.

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: Used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Drug Discovery: Serves as a lead compound for the development of new therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes such as kinases or proteases, leading to disruption of cellular signaling pathways.

    Receptor Binding: It can bind to receptors like G-protein coupled receptors (GPCRs) or nuclear receptors, modulating their activity.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2,6-dimethylphenyl)furan-2-carboxamide
  • 5-bromo-N-(2,6-dimethylpyridin-4-yl)furan-2-carboxamide
  • 5-bromo-N-(2,6-dimethylbenzyl)furan-2-carboxamide

Uniqueness

  • Structural Features : The presence of the quinoline moiety distinguishes it from other similar compounds, providing unique electronic and steric properties.
  • Biological Activity : It may exhibit distinct biological activities due to its specific interactions with molecular targets, making it a valuable compound in drug discovery.

Properties

IUPAC Name

5-bromo-N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-9-3-4-12-11(7-9)13(8-10(2)18-12)19-16(20)14-5-6-15(17)21-14/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKKQAHDKMUMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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